![molecular formula C17H12F5NO3 B2493177 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,4-difluorobenzoate CAS No. 1794939-53-9](/img/structure/B2493177.png)
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,4-difluorobenzoate
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Description
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,4-difluorobenzoate, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been widely studied for its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Scientific Research Applications
- Pexidartinib Derivatives : After deprotecting the Boc and PMB groups, the free amine in 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate can be transformed into pexidartinib derivatives . Pexidartinib is an FDA-approved drug used to treat tenosynovial giant cell tumors (TGCTs). Researchers explore modifications of this compound to enhance its efficacy or reduce side effects.
- Building Block for Amide Derivatives : 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate serves as a precursor for synthesizing amide derivatives. For instance, it has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . These compounds may have diverse applications, including pharmaceuticals and materials science.
- [(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}ethyl)(phenyl)amino]acetic Acid : Researchers in proteomics utilize this compound for their studies. Its interactions with proteins, enzymes, and cellular pathways can provide valuable insights into biological processes .
Medicinal Chemistry and Drug Development
Organic Synthesis
Proteomics Research
properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5NO3/c18-11-5-6-12(14(19)7-11)16(25)26-9-15(24)23-8-10-3-1-2-4-13(10)17(20,21)22/h1-7H,8-9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLGSPHZODVGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=C(C=C2)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-difluorobenzoate |
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